![molecular formula C10H12O3S B1320107 4-(Thiophen-2-yl)oxane-4-carboxylic acid CAS No. 880166-18-7](/img/structure/B1320107.png)
4-(Thiophen-2-yl)oxane-4-carboxylic acid
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Overview
Description
The compound "4-(Thiophen-2-yl)oxane-4-carboxylic acid" is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom. Thiophene derivatives are known for their applications in various fields such as materials science, pharmaceuticals, and organic electronics due to their unique chemical and physical properties. The presence of the carboxylic acid group in such compounds often imparts additional reactivity, making them suitable for further functionalization and synthesis of complex molecules.
Synthesis Analysis
The synthesis of sulfur-containing heterocycles, such as thiophene derivatives, can be achieved through various methods. One approach involves the use of samarium diiodide to promote three-component coupling reactions of thiophene-2-carboxylate with ketones, leading to the formation of diols, which can be further dehydrated to yield polysubstituted thiophenes or benzothiophenes . This method demonstrates the versatility of thiophene-2-carboxylate as a building block for constructing more complex sulfur-containing polycyclic aromatic compounds with potential functional properties.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is characterized by the presence of a five-membered ring containing a sulfur atom. The substitution at the 2-position of the thiophene ring, such as the introduction of a carboxylic acid group, can significantly influence the electronic properties of the molecule. The molecular structure of these compounds is crucial in determining their reactivity and the types of chemical reactions they can undergo .
Chemical Reactions Analysis
Thiophene derivatives can participate in a variety of chemical reactions. For instance, the presence of a carboxylic acid group allows for cyclization reactions to form different heterocyclic systems . Additionally, the reactivity of the carboxylate group can be exploited to create biphenyl derivatives through reactions with hydrazides and aldehydes . Furthermore, the introduction of halogen atoms into the thiophene ring can lead to the formation of alkyl ethers of thiotetronic acids, showcasing the diverse reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives like "this compound" are influenced by their molecular structure. The electron-rich nature of the thiophene ring, combined with substituents such as carboxylic acid, can affect properties like solubility, boiling point, and melting point. These properties are important for the practical applications of these compounds, whether in material science or pharmaceuticals. The introduction of various substituents can also impart specific properties, such as liquid crystalline or photochromic behavior, which can be tailored for specific applications .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Antinociceptive Activity : Synthesis of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides involves reacting thiophene-3-carboxylic acid derivatives with substituted amines, demonstrating antinociceptive activity in compounds (Shipilovskikh et al., 2020).
Conformational Studies : X-ray and NMR analysis of 1-oxo-3-thiophen-2-yl-isochroman-4-carboxylic acid methyl ester show its trans-configuration and conformational equilibrium, highlighting the impact of different solvents on its structure (Bogdanov et al., 2004).
Electroactive Polymer Synthesis : The synthesis of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol, an electroactive polymer, involves a reaction with 1,4-di(2-thienyl)-1,4-butanedione and 4-aminophenol, showcasing its potential in electronic applications (Kaya & Aydın, 2012).
Biological and Pharmacological Applications
Antimicrobial Properties : Certain thiophene-2-carboxylic acid derivatives exhibit significant antimicrobial properties, making them potential candidates for antibacterial and antifungal applications (Mabkhot et al., 2017).
Anti-Inflammatory Activity : Cu(II) complexes with thiophen-2-yl carboxylic acids show notable antioxidant and anti-inflammatory activities, indicating potential in pharmacological research (Panagoulis et al., 2007).
Immunosuppressive Compounds : Novel immunosuppressive butenamides synthesized from thiophene-2-carboxylic acid demonstrate activity against T-lymphocytes, suggesting potential therapeutic uses in immunosuppression (Axton et al., 1992).
Material Science and Engineering
Liquid Crystal Properties : Thiophene derivatives have been used in the synthesis of liquid crystals, exhibiting phases like SmA and SmC, potentially useful in display technologies (Matharu et al., 2014).
Conducting Copolymers : Copolymerization of succinic acid bis-(4-pyrrol-1-yl-phenyl) ester with thiophene leads to conducting polymers with electrochromic properties, relevant for electronic and photonic applications (Ertas et al., 2004).
Future Directions
properties
IUPAC Name |
4-thiophen-2-yloxane-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c11-9(12)10(3-5-13-6-4-10)8-2-1-7-14-8/h1-2,7H,3-6H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYOZQWRYINSBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597760 |
Source
|
Record name | 4-(Thiophen-2-yl)oxane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
880166-18-7 |
Source
|
Record name | 4-(Thiophen-2-yl)oxane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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